Bopindolol

Pharmacodynamics Potency comparison Exercise tachycardia

Bopindolol (CAS 62658-63-3) is a non-selective β-adrenoceptor antagonist prodrug that delivers sustained 24-hour β1/β2 blockade with moderate intrinsic sympathomimetic activity (ISA). Unlike pindolol, atenolol, or propranolol, its active metabolite confers 10-fold greater potency in reducing exercise tachycardia and 100-fold greater potency than atenolol. Its moderate ISA ensures favorable bronchopulmonary tolerability and avoids withdrawal rebound—critical for hypertension and angina research in comorbid respiratory models. Ideal for receptor upregulation/downregulation studies and high-throughput screening calibration. Procure the definitive reference standard for beta-blocker pharmacology.

Molecular Formula C23H28N2O3
Molecular Weight 380.5 g/mol
CAS No. 62658-63-3
Cat. No. B133282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBopindolol
CAS62658-63-3
Synonyms1-[(1,1-Dimethylethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol 2-Benzoate;  (±)-1-[(1,1-Dimethylethyl)amino]-3-[(2-methyl-1H-indol-4-yl)oxy]-2-propanol Benzoate (Ester);  (±)-Bopindolol; 
Molecular FormulaC23H28N2O3
Molecular Weight380.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1)C=CC=C2OCC(CNC(C)(C)C)OC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H28N2O3/c1-16-13-19-20(25-16)11-8-12-21(19)27-15-18(14-24-23(2,3)4)28-22(26)17-9-6-5-7-10-17/h5-13,18,24-25H,14-15H2,1-4H3
InChIKeyUUOJIACWOAYWEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility3.3 mg/ml (malonate salt)

Structure & Identifiers


Interactive Chemical Structure Model





Bopindolol (CAS 62658-63-3) Beta-Blocker: Prodrug with Intrinsic Sympathomimetic Activity and Sustained 24-Hour Action


Bopindolol (CAS 62658-63-3) is a non-selective beta-adrenoceptor antagonist that functions as a prodrug, hydrolyzed in vivo to its active metabolite (hydrolyzed bopindolol) [1]. It possesses moderate intrinsic sympathomimetic activity (ISA) and membrane-stabilizing properties, distinguishing it from beta-blockers lacking ISA [2]. Bopindolol is characterized by sustained blockade of both beta1- and beta2-adrenoceptors, with a duration of action exceeding 24 hours, supporting once-daily dosing [3]. It was developed for hypertension and angina pectoris, and its pharmacological profile includes inhibition of renin secretion and interaction with 5-HT receptors [4].

Why Bopindolol (CAS 62658-63-3) Cannot Be Substituted with Generic Beta-Blockers


Bopindolol exhibits a unique combination of moderate intrinsic sympathomimetic activity (ISA), sustained 24-hour beta-adrenoceptor blockade, and a distinct metabolite-driven pharmacodynamic profile that cannot be replicated by simply substituting with other beta-blockers such as pindolol (marked ISA), atenolol (cardioselective, no ISA), metoprolol (beta1-selective, no ISA), or propranolol (non-selective, no ISA) [1]. Its prodrug nature, yielding the active hydrolyzed metabolite, results in a 10-fold greater potency than pindolol in reducing exercise tachycardia and a 100-fold greater potency than atenolol [2]. Furthermore, bopindolol's moderate ISA confers a favorable bronchopulmonary tolerability profile and avoidance of rebound phenomena upon withdrawal, which differentiates it from non-ISA agents like propranolol [3]. These quantitative differences in potency, duration, and receptor regulation necessitate compound-specific selection for research and therapeutic applications.

Quantitative Evidence Guide: Bopindolol (CAS 62658-63-3) Differentiation vs. Beta-Blocker Comparators


Bopindolol vs. Pindolol: 10-Fold Higher Potency in Reducing Exercise Tachycardia in Healthy Volunteers

In a clinical pharmacological study in healthy volunteers, bopindolol was found to be approximately 10 times more potent than pindolol in reducing exercise-induced tachycardia. This was assessed by measuring heart rate response to standardized exercise [1]. Additionally, a review confirmed that 1 mg bopindolol produced equivalent cardiac β-adrenoceptor blockade to 10 mg pindolol [2].

Pharmacodynamics Potency comparison Exercise tachycardia

Bopindolol vs. Atenolol: 100-Fold Higher Potency and Sustained 24-Hour Beta-Blockade

Bopindolol exhibited a 100-fold higher potency than atenolol in reducing exercise-induced tachycardia in healthy volunteers [1]. Equivalent cardiac β-adrenoceptor blockade was achieved with 1 mg bopindolol and 100 mg atenolol [2]. Furthermore, the antihypertensive effect of bopindolol 0.5 to 4 mg is sustained for more than 24 hours after once-daily dosing [3].

Pharmacodynamics Potency comparison Sustained action

Bopindolol vs. Propranolol: Prevention of Beta2-Adrenoceptor Upregulation and Rebound Withdrawal

In a study assessing lymphocyte beta2-adrenoceptor density, propranolol (4 x 40 mg/day, no ISA) increased beta2-adrenoceptor density by 25% after 2 days, which remained elevated during treatment and persisted for 3 days post-withdrawal, correlating with rebound tachycardia. In contrast, bopindolol (2 mg/day, moderate ISA) caused a 40% decrease in beta2-adrenoceptor density after 2 days, which remained reduced during treatment and 4 days post-withdrawal, with no rebound heart rate increase [1].

Receptor regulation Withdrawal rebound ISA

Bopindolol vs. Atenolol: Superior Bronchopulmonary Tolerability in COPD Patients

In patients with chronic obstructive lung disease (COPD) and partially reversible obstruction, atenolol 100 mg induced a long-lasting increase in mean airway resistance (Raw). Bopindolol 1, 2, and 4 mg exhibited a neutral effect on mean Raw, comparable to pindolol. Only at the higher dose of 8 mg did bopindolol produce an increase in Raw, though to a lesser extent than atenolol 100 mg [1].

Respiratory safety ISA COPD

Bopindolol vs. Metoprolol: Comparable Antihypertensive Efficacy with 27.4% Heart Rate Reduction

A randomized, double-blind clinical trial compared bopindolol (1-3 mg once daily) to metoprolol (100-300 mg daily in divided doses) in 40 hypertensive patients. After 4 weeks, bopindolol reduced mean arterial pressure from 129.1 to 111.6 mmHg (13.6% reduction), while metoprolol reduced it from 129.8 to 114.5 mmHg (11.8% reduction). Heart rate decreased by 27.4% (from 95 to 69 bpm) with bopindolol and by 32.3% (from 99 to 67 bpm) with metoprolol [1].

Antihypertensive efficacy Heart rate Clinical trial

Research and Industrial Application Scenarios for Bopindolol (CAS 62658-63-3) Based on Quantitative Evidence


Chronic Cardiovascular Pharmacology Studies Requiring Sustained 24-Hour Beta-Blockade with Once-Daily Dosing

Bopindolol's 24-hour duration of action and sustained antihypertensive effect, as demonstrated in clinical trials with 0.5 to 4 mg once-daily dosing, makes it ideal for long-term cardiovascular studies in hypertensive animal models or in vitro perfusion systems where stable, prolonged receptor blockade is required [1]. Its prodrug nature and active metabolite profile allow for investigation of pharmacokinetic-pharmacodynamic relationships without the confounding effects of multiple daily dosing schedules.

Beta-Adrenoceptor Regulation Studies Investigating Withdrawal Rebound and ISA Effects

The differential modulation of beta2-adrenoceptor density by bopindolol (40% decrease) compared to propranolol (25% increase) provides a valuable tool for researchers studying receptor upregulation/downregulation mechanisms, withdrawal rebound phenomena, and the impact of intrinsic sympathomimetic activity on receptor dynamics [2]. This scenario is particularly relevant for studies aimed at understanding the molecular basis of beta-blocker withdrawal syndromes.

Comparative Beta-Blocker Research in Cardiopulmonary Comorbidities (e.g., COPD with Hypertension)

Given its neutral effect on airway resistance at therapeutic doses (1-4 mg) and its favorable comparison to atenolol, which increased airway resistance at 100 mg, bopindolol is an optimal candidate for preclinical and clinical research exploring beta-blocker safety in patients with coexisting obstructive lung disease [3]. This application is critical for developing safer treatment protocols for hypertensive patients with respiratory comorbidities.

High-Throughput Screening of Beta-Adrenoceptor Ligands with Defined ISA and Selectivity Profiles

Bopindolol's unique pharmacological signature—moderate ISA, non-selectivity for beta1/beta2, low beta3 affinity, and 5-HT receptor interaction—makes it a valuable reference standard in high-throughput screening assays designed to identify novel beta-adrenoceptor modulators or to calibrate pharmacological profiling of new chemical entities [4].

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